4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves several steps, typically starting with the preparation of the core pyrimidine structure. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Thiadiazole Group: The thiadiazole ring is incorporated via condensation reactions with suitable reagents.
Final Modifications: Any additional functional groups, such as the methyl groups, are added in the final steps to complete the synthesis.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but may differ in their specific molecular targets and efficacy.
Imidazole Derivatives: Imidazole-containing compounds have a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Thiadiazole Derivatives: These compounds are known for their antimicrobial, anticancer, and antioxidant activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H23N7S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H23N7S/c1-12-11-14(19-15(17-12)22-5-3-4-6-22)21-7-9-23(10-8-21)16-18-13(2)20-24-16/h11H,3-10H2,1-2H3 |
InChI Key |
BENVDXHYPSISFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC(=NS4)C |
Origin of Product |
United States |
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